2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid
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Overview
Description
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid is an organic compound that belongs to the class of enoyl amino acids It is characterized by the presence of a bromophenyl group, a methylbenzoyl group, and an enoyl amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the enoyl intermediate: The enoyl intermediate can be synthesized by reacting 4-bromobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Amidation reaction: The enoyl intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.
4-Methylbenzoyl chloride: A compound with a methylbenzoyl group used in the synthesis of the target compound.
Glycine: An amino acid used in the amidation reaction.
Uniqueness
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-12-2-6-14(7-3-12)18(25)22-16(19(26)21-11-17(23)24)10-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMHBNGQMRRHQ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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